![molecular formula C17H21N3O3 B2940762 4-[(Z)-1-(dimethylamino)-2-morpholinoethylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 1164505-85-4](/img/structure/B2940762.png)

4-[(Z)-1-(dimethylamino)-2-morpholinoethylidene]-2-phenyl-1,3-oxazol-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

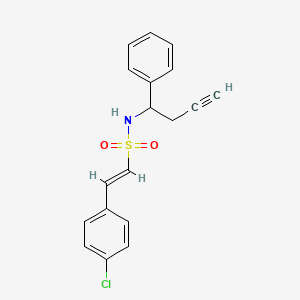

Neurokinin-1 Receptor Antagonist

- A study by Harrison et al. (2001) discusses a water-soluble neurokinin-1 receptor antagonist, which is highly effective in pre-clinical tests for clinical efficacy in emesis and depression. This compound demonstrates a significant role in the modulation of neurokinin-1 receptors (Harrison et al., 2001).

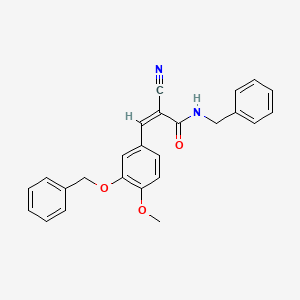

Nonlinear Optical Properties

- Murthy et al. (2010) synthesized 4-substituted benzylidene-2-phenyl oxazol-5-ones, including variants with dimethylamino groups, to study their nonlinear optical properties. These compounds show potential applications in photonics and electronics (Murthy et al., 2010).

Fluorescent Molecular Probes

- Diwu et al. (1997) prepared 2,5-diphenyloxazoles with a dimethylamino group for use as fluorescent solvatochromic dyes. These compounds are useful in developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

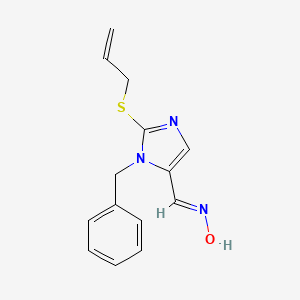

Synthesis and Reactions in Organic Chemistry

- Foricher et al. (1985) and Obrecht et al. (1987) detail the synthesis and reactions of oxazoline and azirine derivatives, respectively. These compounds have significant implications in synthetic organic chemistry and potentially in medicinal chemistry (Foricher et al., 1985), (Obrecht et al., 1987).

Optical Device Applications

- Rahulan et al. (2014) synthesized a compound with nonlinear optical properties, suggesting its potential as an optical limiter in device applications (Rahulan et al., 2014).

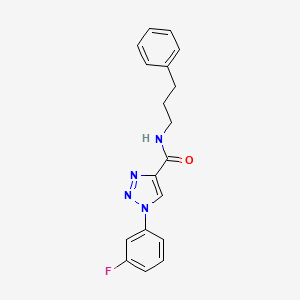

Antimicrobial and Antioxidant Activities

- Bektaş et al. (2007) and Kol et al. (2016) explored the synthesis of triazole derivatives and their antimicrobial and antioxidant activities. These studies reveal the potential of such compounds in pharmacology and therapeutics (Bektaş et al., 2007), (Kol et al., 2016).

Catalysis in Organic Synthesis

- Jones and Richards (2001) discussed phosphinite–oxazoline ligands for asymmetric catalysis, showcasing the role of oxazoline derivatives in catalytic processes (Jones & Richards, 2001).

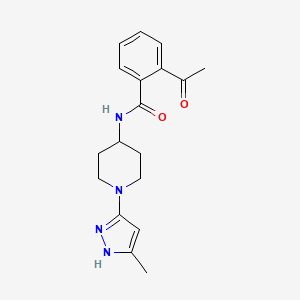

Biological Activity Studies

- Ahmed (2017) conducted a study on the reaction of certain pyrazolidine-diones with different nucleophiles, including dimethylamino groups, to assess anti-inflammatory and antimicrobial activities (Ahmed, 2017).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities .

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Similar compounds have been found to have a range of effects, including the inhibition of enzyme activity, the modulation of receptor signaling, and the induction of cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For example, the compound’s activity may be enhanced or inhibited by the presence of certain ions or other compounds .

Eigenschaften

IUPAC Name |

(4Z)-4-[1-(dimethylamino)-2-morpholin-4-ylethylidene]-2-phenyl-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-19(2)14(12-20-8-10-22-11-9-20)15-17(21)23-16(18-15)13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3/b15-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBLCVBREMVLJS-PFONDFGASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=C1C(=O)OC(=N1)C2=CC=CC=C2)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C(=C\1/C(=O)OC(=N1)C2=CC=CC=C2)/CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate](/img/structure/B2940684.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)

![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide](/img/structure/B2940689.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2940692.png)

![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2940697.png)

![Benzyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2940698.png)